molecular formula C19H25N5O2S B11155557 N~1~,N~1~-dimethyl-N~4~-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide

N~1~,N~1~-dimethyl-N~4~-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide

Cat. No.: B11155557
M. Wt: 387.5 g/mol
InChI Key: MKWMXWREHVCFPU-UHFFFAOYSA-N
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Description

N~1~,N~1~-dimethyl-N~4~-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide is a complex organic compound that features a piperidine ring substituted with a thiadiazole moiety and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~-dimethyl-N~4~-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide typically involves multiple steps. One common route starts with the preparation of the 1,3,4-thiadiazole ring, which can be synthesized by the reaction of hydrazonoyl halides with potassium thiocyanate . The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the phenylethyl group through a Friedel-Crafts alkylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also critical to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~-dimethyl-N~4~-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N~1~,N~1~-dimethyl-N~4~-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1,N~1~-dimethyl-N~4~-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The phenylethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~,N~1~-dimethyl-N~4~-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide is unique due to the presence of the thiadiazole ring, which imparts specific chemical and biological properties

Properties

Molecular Formula

C19H25N5O2S

Molecular Weight

387.5 g/mol

IUPAC Name

1-N,1-N-dimethyl-4-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide

InChI

InChI=1S/C19H25N5O2S/c1-23(2)19(26)24-12-10-15(11-13-24)17(25)20-18-22-21-16(27-18)9-8-14-6-4-3-5-7-14/h3-7,15H,8-13H2,1-2H3,(H,20,22,25)

InChI Key

MKWMXWREHVCFPU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)CCC3=CC=CC=C3

Origin of Product

United States

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